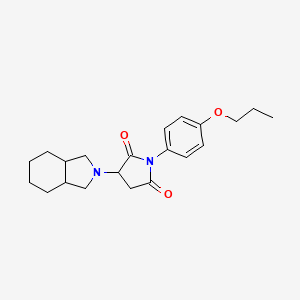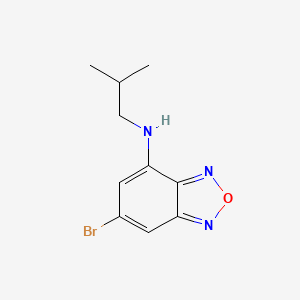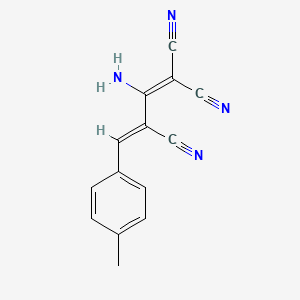![molecular formula C20H19N7OS B11044704 8-(4-tert-butylphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11044704.png)
8-(4-tert-butylphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-tert-butylphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a tert-butylphenyl group
Preparation Methods
The synthesis of 8-(4-tert-butylphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one involves multiple steps, typically starting with the preparation of the core heptazatricyclo structureIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring and the phenyl group.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
8-(4-tert-butylphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar compounds include those with analogous heptazatricyclo structures or those containing thiophene and tert-butylphenyl groups. Examples include:
- 8-(4-methoxyphenyl)-6-methyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(9),3,6-triene-10,12-dione .
- 8-amino-4-(6-fluoro-3-quinolinyl)-13-(4-piperidinyl)-2,6,7,13-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5,8-tetraen-12-one .
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and applications.
Properties
Molecular Formula |
C20H19N7OS |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
8-(4-tert-butylphenyl)-10-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H19N7OS/c1-20(2,3)12-8-6-11(7-9-12)17-14-15(13-5-4-10-29-13)22-23-18(28)16(14)21-19-24-25-26-27(17)19/h4-10,17H,1-3H3,(H,23,28)(H,21,24,26) |
InChI Key |
OYDOBEKSILPSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=CS4)NC5=NN=NN25 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[2-(4-ethylpiperazin-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoate](/img/structure/B11044633.png)
![6-(4-Bromophenyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044641.png)
![1-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11044646.png)
![N-(4-fluorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11044647.png)
![N-[5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide](/img/structure/B11044648.png)
![Methyl 2-[(1,1,1-trifluoro-3-methoxy-2-{[(2-methoxyphenyl)carbonyl]amino}-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11044666.png)
![1-[(Benzylamino)methylene]-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11044672.png)

![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044679.png)

![methyl N-[(4-methylcyclohexyl)carbonyl]valylmethioninate](/img/structure/B11044685.png)
![8-(4-Chlorophenyl)-7-(methoxymethyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11044691.png)
![2-Chloro-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B11044698.png)

